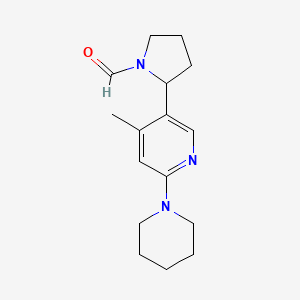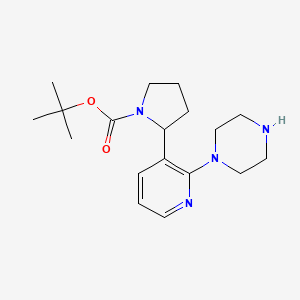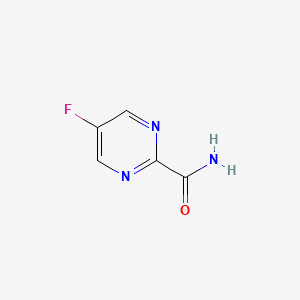
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol is a complex organic compound that features a triazole ring, a fluorinated aromatic ring, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the amino and fluorophenyl groups. The final step involves the nitration of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is essential to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and fluorinated aromatic compounds. Examples are:
- 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
- 2-(3-(Amino(4-bromophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
Uniqueness
What sets 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H12FN5O3 |
|---|---|
Molecular Weight |
329.29 g/mol |
IUPAC Name |
2-[5-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-nitrophenol |
InChI |
InChI=1S/C15H12FN5O3/c16-9-3-1-8(2-4-9)13(17)15-18-14(19-20-15)11-7-10(21(23)24)5-6-12(11)22/h1-7,13,22H,17H2,(H,18,19,20) |
InChI Key |
NERDTPXOVZNQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC(=NN2)C3=C(C=CC(=C3)[N+](=O)[O-])O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


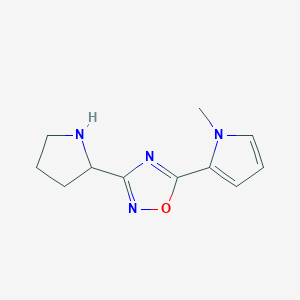


![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)

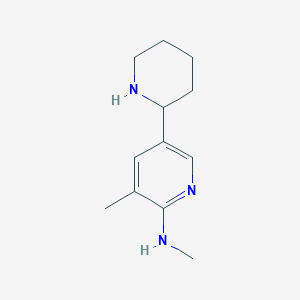
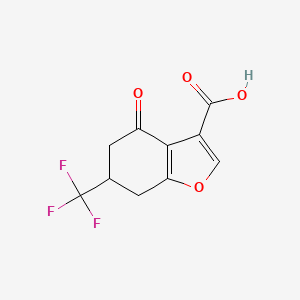
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)
